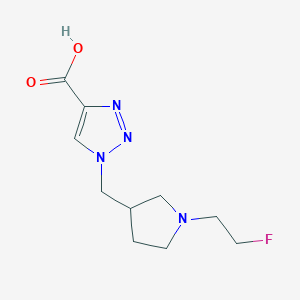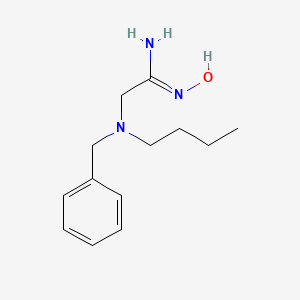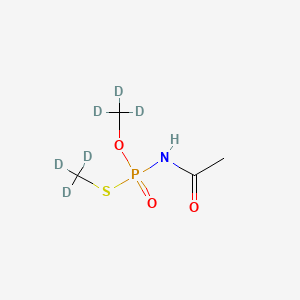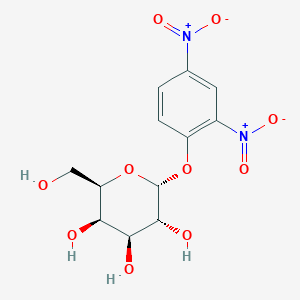
2,4-Dinitrophenyl alpha-d-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenyl alpha-d-galactopyranoside is a chemical compound that serves as a substrate for alpha-galactosidase enzymes. It is commonly used in biochemical assays to measure the activity of these enzymes. The compound is characterized by the presence of a dinitrophenyl group attached to a galactopyranoside moiety, making it a useful tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl alpha-d-galactopyranoside typically involves the reaction of 2,4-dinitrophenylhydrazine with alpha-d-galactopyranosyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrophenyl alpha-d-galactopyranoside undergoes various chemical reactions, including:
Oxidation and Reduction: The dinitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: Alpha-galactosidase enzymes are the primary reagents used for hydrolysis reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Applications De Recherche Scientifique
2,4-Dinitrophenyl alpha-d-galactopyranoside is widely used in scientific research due to its role as a substrate for alpha-galactosidase enzymes. Some key applications include:
Biochemical Assays: Used to measure alpha-galactosidase activity in various biological samples.
Enzyme Kinetics: Employed in studies to determine the kinetic parameters of alpha-galactosidase enzymes.
Medical Research: Utilized in research on lysosomal storage disorders, where alpha-galactosidase activity is a critical factor.
Industrial Applications: Applied in the food industry for the removal of raffinose family oligosaccharides from legume-based products.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrophenyl alpha-d-galactopyranoside involves its hydrolysis by alpha-galactosidase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2,4-dinitrophenol and alpha-d-galactose. This reaction is essential for various biochemical processes and is used as a diagnostic tool in enzyme assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl alpha-d-galactopyranoside: Another substrate for alpha-galactosidase, but with a nitrophenyl group instead of a dinitrophenyl group.
2-Nitrophenyl beta-d-galactopyranoside: Used as a substrate for beta-galactosidase enzymes.
Uniqueness
2,4-Dinitrophenyl alpha-d-galactopyranoside is unique due to the presence of the dinitrophenyl group, which provides distinct spectrophotometric properties. This makes it particularly useful in assays where precise measurement of enzyme activity is required .
Propriétés
Formule moléculaire |
C12H14N2O10 |
|---|---|
Poids moléculaire |
346.25 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12+/m1/s1 |
Clé InChI |
XAJUPNGKLHFUED-IIRVCBMXSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
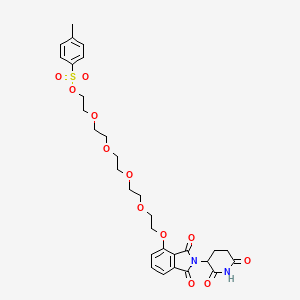
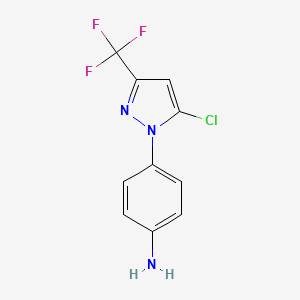

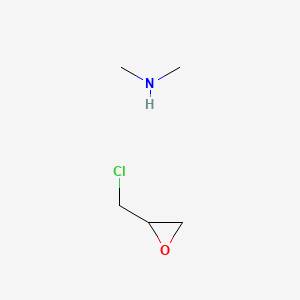
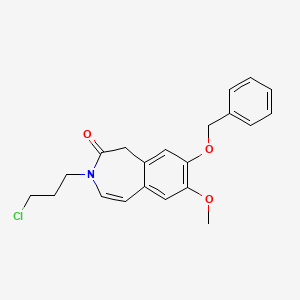
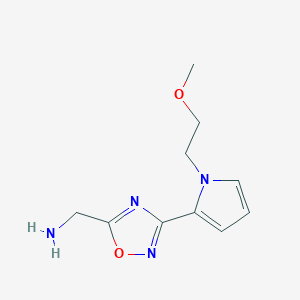
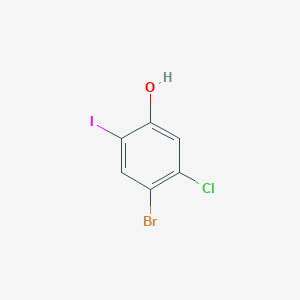
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
